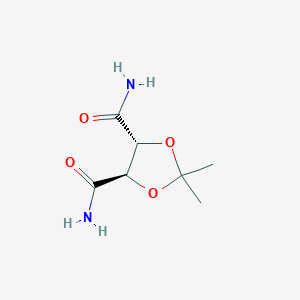
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Descripción general
Descripción
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide, also known as DMDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug development, as well as for use in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Chiral Ligand Synthesis
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide has been utilized in the synthesis of chiral ligands. These ligands, synthesized from L-tartaric acid, have potential applications in various chemical reactions due to their chirality, which can influence the outcome of these reactions. The structures of these ligands were characterized using spectroscopic methods such as 1H NMR, IR, and MS (J. Li, 2008).
Polymerization Catalyst
This compound has been studied for its role in the polymerization of olefins. It was used in catalysts like dichloride complexes of titanium with a dioxolane dicarbonate ligand. These catalysts showed promising activity in polymerizing propylene and ethylene, indicating their potential in industrial polymer production (L. A. Rishina et al., 2011).
Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex organic molecules, such as D-ribo-phytosphingosine, a compound of interest in biochemistry. This synthesis demonstrates the versatility of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide in forming intricate molecular structures, which could have various applications in medicinal chemistry and other fields (M. Lombardo et al., 2006).
Structural Studies and Crystallography
Structural studies of derivatives of this compound have been conducted. For example, its synthesis and crystal structure analysis have provided insights into its molecular conformation and interactions. Such studies are crucial in understanding the physical and chemical properties of the compound, which can have implications in materials science and pharmaceuticals (M. Li et al., 2001).
Enantioselective Reactions
It has been used as a catalyst in enantioselective reactions, such as the chlorination and bromination of β-keto esters. The compound's ability to induce chirality in these reactions highlights its importance in producing enantiomerically pure compounds, which is a critical aspect in the synthesis of many pharmaceutical agents (Lukas Hintermann & A. Togni, 2000).
Antimicrobial Activity
Novel amide derivatives of 1,3-dioxolane, derived from (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide, have been synthesized and evaluated for their antimicrobial activities. These derivatives show potential in the development of new antimicrobial agents (Zahra Begum et al., 2019).
Propiedades
IUPAC Name |
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBXKXVZURPHT-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



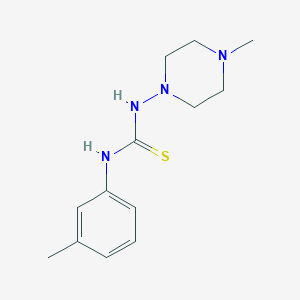

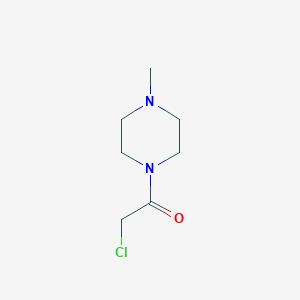
methyl]thiourea](/img/structure/B381869.png)
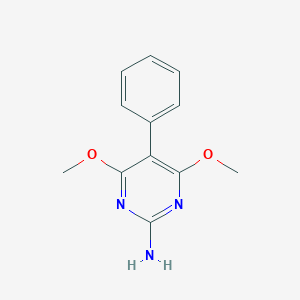
![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![2-({[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B381880.png)
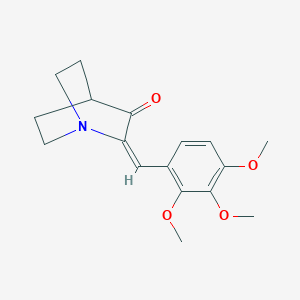
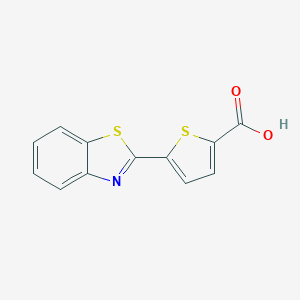
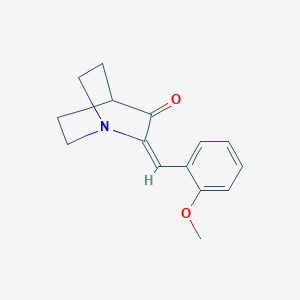
![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)

